molecular formula C11H11NO3S B2961247 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide CAS No. 114145-49-2

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide

Cat. No. B2961247
CAS RN: 114145-49-2
M. Wt: 237.27
InChI Key: XKCPWDPWLFQCKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a thiophene ring and a benzamide moiety. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It has also been suggested that the compound may inhibit the activity of certain enzymes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide has various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. The compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been found to have antimicrobial activity against various strains of bacteria and fungi.

Advantages and Limitations for Lab Experiments

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. It has also been found to be non-toxic and has a low risk of causing adverse effects. However, the limitations of the compound include its limited solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide. One direction is to investigate its potential use as an anti-inflammatory and antioxidant agent in the treatment of various diseases. Another direction is to study its mechanism of action in more detail to understand its potential use in the treatment of cancer. Additionally, further studies are needed to explore its potential use as an antimicrobial agent.

Synthesis Methods

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide can be synthesized using various methods. One of the commonly used methods is the reaction of 3-amino-2,3-dihydrothiophene-1,1-dioxide with benzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide as a white solid.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and antioxidant properties. The compound has also been investigated for its potential use in the treatment of cancer. In addition, it has been found to exhibit antimicrobial activity against various strains of bacteria and fungi.

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c13-11(9-4-2-1-3-5-9)12-10-6-7-16(14,15)8-10/h1-7,10H,8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCPWDPWLFQCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide

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